5'-Azaspiro[azetidine-3,3'-bicyclo[5.1.0]octane]-4'-one 5'-Azaspiro[azetidine-3,3'-bicyclo[5.1.0]octane]-4'-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17714071
InChI: InChI=1S/C9H14N2O/c12-8-9(4-10-5-9)2-6-1-7(6)3-11-8/h6-7,10H,1-5H2,(H,11,12)
SMILES:
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol

5'-Azaspiro[azetidine-3,3'-bicyclo[5.1.0]octane]-4'-one

CAS No.:

Cat. No.: VC17714071

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

5'-Azaspiro[azetidine-3,3'-bicyclo[5.1.0]octane]-4'-one -

Specification

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name spiro[3-azabicyclo[5.1.0]octane-5,3'-azetidine]-4-one
Standard InChI InChI=1S/C9H14N2O/c12-8-9(4-10-5-9)2-6-1-7(6)3-11-8/h6-7,10H,1-5H2,(H,11,12)
Standard InChI Key UPQLXJKNSBLCTC-UHFFFAOYSA-N
Canonical SMILES C1C2C1CNC(=O)C3(C2)CNC3

Introduction

Molecular and Structural Characteristics

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₄N₂O
Molecular Weight166.22 g/mol
IUPAC NameSpiro[3-azabicyclo[5.1.0]octane-5,3'-azetidine]-4-one
PubChem CID137701896

Structural Analysis

The core structure consists of a spiro junction at the azetidine’s third carbon and the bicyclo[5.1.0]octane’s fifth position, creating a rigid, three-dimensional scaffold. The azetidine ring (a four-membered nitrogen heterocycle) contributes to electron-rich regions, while the bicyclo[5.1.0]octane introduces steric constraints that limit conformational flexibility. This combination enhances binding specificity to biological targets, a feature exploited in drug design .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 5'-Azaspiro[azetidine-3,3'-bicyclo[5.1.0]octane]-4'-one typically involves multi-step strategies to construct the bicyclic framework. One approach begins with the cyclopropanation of a cyclohexene derivative to form the bicyclo[5.1.0]octane moiety, followed by spirocyclization with an azetidine precursor. Advanced methods may employ transition-metal catalysis to achieve ring closure, though specific protocols remain proprietary.

Reactivity Profile

The compound’s reactivity is influenced by its strained bicyclic system and the lactam group (4'-one). The azetidine nitrogen exhibits nucleophilic character, enabling functionalization via alkylation or acylation. The ketone group participates in condensation reactions, such as hydrazone formation, which are critical for derivatization in drug discovery .

ParameterRecommendation
Personal ProtectionNitrile gloves, goggles, lab coat, respirator
Storage2–8°C in airtight container
First Aid MeasuresFlush eyes/skin with water; seek medical aid

Environmental Considerations

No ecotoxicity data are available, but structural analogs suggest low bioaccumulation potential due to moderate water solubility .

Recent Developments and Future Directions

Computational Modeling Advances

Density functional theory (DFT) studies predict strong binding to kinase domains, prompting interest in kinase inhibitor development . Virtual screening campaigns are underway to identify lead compounds for inflammatory diseases.

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